

# Application Notes and Protocols: 9''-Methyl Salvianolate B

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## Compound of Interest

Compound Name: 9''-Methyl salvianolate B

Cat. No.: B10821686

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## Introduction

**9''-Methyl salvianolate B** is a phenolic compound isolated from the roots of *Salvia miltiorrhiza* Bge. (Danshen), a plant widely utilized in traditional Chinese medicine.[1][2] This document provides a comprehensive guide for researchers, covering reputable suppliers, robust quality control methodologies, and detailed experimental protocols to investigate its biological activities. The primary mode of action for **9''-Methyl salvianolate B** is believed to be through its antioxidant and anti-inflammatory properties.[2]

## Supplier Information

A critical first step in research is sourcing high-purity compounds. Several reputable suppliers offer **9''-Methyl salvianolate B** and its stereoisomers. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound.

Supplier	Purity	Available Data
MedChemExpress	>99% <a href="#">[1]</a>	CoA, HNMR, LCMS <a href="#">[1]</a>
TargetMol	>98%	CoA, HNMR, HPLC <a href="#">[3]</a>
Sigma-Aldrich	99.59% (for 9"-Methyl salvianolate B)	CoA <a href="#">[4]</a>
ChemFaces	High-purity	Inquire for details <a href="#">[5]</a>
GlpBio	>98%	Inquire for details <a href="#">[6]</a>
Biosynth	Inquire for details	CoA search available <a href="#">[2]</a>

Note: Purity levels can vary between batches. Always refer to the lot-specific CoA.

## Quality Control Protocols

Ensuring the quality of **9"-Methyl salvianolate B** is paramount for reproducible experimental results. The following protocols outline standard methods for identity and purity verification.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from established methods for the analysis of salvianolic acid derivatives.[\[7\]](#)[\[8\]](#)

Objective: To determine the purity of a **9"-Methyl salvianolate B** sample.

Instrumentation and Materials:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)

- Methanol (HPLC grade)
- Ultrapure water
- **9''-Methyl salvianolate B** reference standard
- Volumetric flasks, pipettes, and syringes
- 0.22 µm syringe filters

Protocol:

- Mobile Phase Preparation:
  - Mobile Phase A: 0.05% TFA in ultrapure water.
  - Mobile Phase B: Acetonitrile.
- Standard Solution Preparation:
  - Accurately weigh 1 mg of **9''-Methyl salvianolate B** reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.
  - Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 to 50 µg/mL.
- Sample Solution Preparation:
  - Accurately weigh 1 mg of the **9''-Methyl salvianolate B** sample, dissolve it in methanol in a 10 mL volumetric flask, and sonicate for 10 minutes.
  - Filter the solution through a 0.22 µm syringe filter before injection.
- Chromatographic Conditions:
  - Column: C18 reversed-phase column.
  - Flow Rate: 1.0 mL/min.

- Injection Volume: 10  $\mu$ L.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.
- Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
20	60	40
30	40	60
35	10	90
40	10	90
45	90	10

| 50 | 90 | 10 |

- Data Analysis:
  - Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the reference standard. The purity is expressed as a percentage.

## Structural Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal identification, MS and NMR data are essential. This data should be compared with published data or the supplier's CoA.

Expected MS Fragmentation: Analysis of related salvianolic acid derivatives by ESI-MS/MS provides insights into the expected fragmentation patterns of **9''-Methyl salvianolate B**. Common fragmentation involves the cleavage of ester bonds and losses of characteristic groups.<sup>[9]</sup>

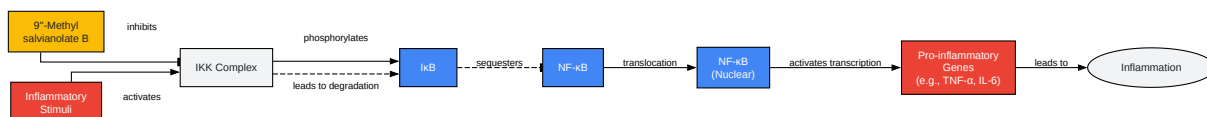
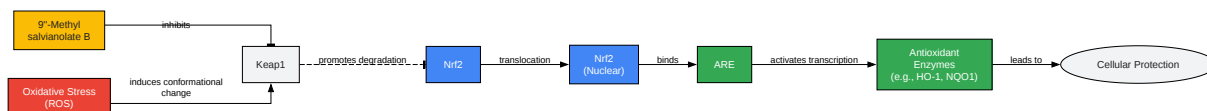
**Expected NMR Spectra:** The  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR spectra will show characteristic peaks for the aromatic protons, methoxy group, and other structural features of the molecule. This data should be carefully compared with the data provided by the supplier or in the literature.

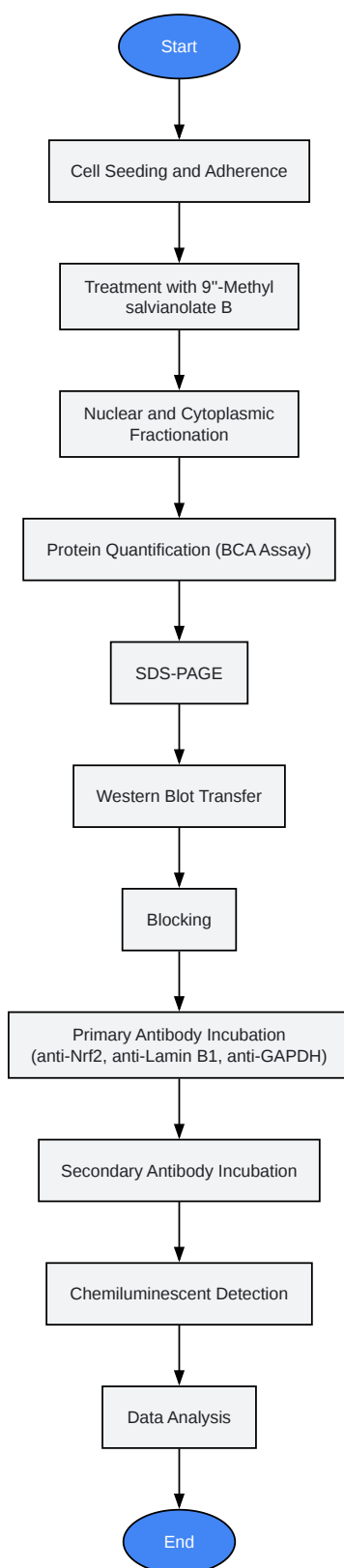
## Biological Activity and Signaling Pathways

**9''-Methyl salvianolate B** is reported to have antioxidant and anti-inflammatory effects.<sup>[2]</sup> These activities are likely mediated through the modulation of key signaling pathways. While direct studies on **9''-Methyl salvianolate B** are limited, research on related compounds like salvianolic acid A and B suggests the involvement of the Nrf2 and NF- $\kappa$ B pathways.<sup>[10][11]</sup>

### Antioxidant Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.





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